molecular formula C21H24N2O2 B2745940 2-Methyl-1,4-bis(4-methylbenzoyl)piperazine CAS No. 398996-88-8

2-Methyl-1,4-bis(4-methylbenzoyl)piperazine

Cat. No. B2745940
CAS RN: 398996-88-8
M. Wt: 336.435
InChI Key: CCYJBTFIMIMHSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1,4-bis(4-methylbenzoyl)piperazine (MBMP) is a synthetic compound that has been extensively studied for its potential applications in scientific research. MBMP is a piperazine derivative that has two 4-methylbenzoyl groups attached to the 1,4 positions of the piperazine ring. The compound has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.

Mechanism of Action

The mechanism of action of 2-Methyl-1,4-bis(4-methylbenzoyl)piperazine is not fully understood, but it is believed to interact with specific proteins and ion channels in cells. The compound has been shown to bind to the voltage-gated potassium channel Kv1.3, which is involved in the regulation of T-cell activation and proliferation. This compound has also been shown to inhibit the activity of the proteasome, a cellular complex involved in the degradation of proteins.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of ion channel activity. The compound has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-Methyl-1,4-bis(4-methylbenzoyl)piperazine in lab experiments is its specificity for certain proteins and ion channels, which allows researchers to study their function in more detail. However, the compound can be difficult to synthesize and purify, and its effects can be influenced by factors such as pH and temperature.

Future Directions

There are many potential future directions for research on 2-Methyl-1,4-bis(4-methylbenzoyl)piperazine, including the development of new synthetic methods for the compound, the investigation of its potential therapeutic applications in cancer and other diseases, and the study of its effects on other ion channels and cellular processes. Additionally, the use of this compound as a tool for studying protein-protein interactions and other aspects of cellular function is likely to continue to be an active area of research in the coming years.

Synthesis Methods

The synthesis of 2-Methyl-1,4-bis(4-methylbenzoyl)piperazine involves the reaction of 1,4-bis(4-methylbenzoyl)piperazine with methyl iodide in the presence of potassium carbonate. The reaction yields this compound as a white crystalline solid, which can be purified through recrystallization.

Scientific Research Applications

2-Methyl-1,4-bis(4-methylbenzoyl)piperazine has been used in a variety of scientific research applications, including as a fluorescent probe for studying protein-protein interactions, as a tool for investigating the structure and function of ion channels, and as a potential therapeutic agent for the treatment of cancer.

properties

IUPAC Name

[3-methyl-4-(4-methylbenzoyl)piperazin-1-yl]-(4-methylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c1-15-4-8-18(9-5-15)20(24)22-12-13-23(17(3)14-22)21(25)19-10-6-16(2)7-11-19/h4-11,17H,12-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCYJBTFIMIMHSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=O)C2=CC=C(C=C2)C)C(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.